VCE-004.8
Overview
Description
Etrinabdione: is a compound structurally related to cannabidiol and HU-331. It has potent anti-inflammatory and neuroprotective effects. Etrinabdione acts as a dual agonist of CB2 and PPARγ and is currently in clinical trials for the treatment of scleroderma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etrinabdione can be synthesized through a series of chemical reactions involving benzylamine, hydroxy, methyl, pentyl, and prop-1-en-2-yl groups. The specific synthetic routes and reaction conditions are detailed in various scientific publications .
Industrial Production Methods: The industrial production of Etrinabdione involves Good Manufacturing Practice (GMP) conditions to ensure the purity and quality of the compound. The production process includes several steps of chemical synthesis, purification, and quality control .
Chemical Reactions Analysis
Types of Reactions: Etrinabdione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Etrinabdione include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products: The major products formed from the reactions of Etrinabdione include derivatives with enhanced anti-inflammatory and neuroprotective properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Etrinabdione has a wide range of scientific research applications, including:
Mechanism of Action
Etrinabdione exerts its effects by acting as a dual agonist of CB2 and PPARγ receptors. It activates the PPA2/B55α pathway, inducing PHD2 dephosphorylation at ser125 and fostering HIF activation. This mechanism helps prevent vascular damage, alleviate blood-brain barrier disruption, and promote angiogenesis and arteriogenesis .
Comparison with Similar Compounds
Cannabidiol (CBD): Etrinabdione is structurally related to cannabidiol but has enhanced anti-inflammatory and neuroprotective properties.
Uniqueness: Etrinabdione’s uniqueness lies in its dual agonist activity on CB2 and PPARγ receptors, making it a potent anti-inflammatory and neuroprotective agent. Its ability to activate the PPA2/B55α pathway further distinguishes it from other similar compounds .
Biological Activity
VCE-004.8, a synthetic cannabinoid derivative, has garnered significant attention in recent research due to its multifaceted biological activities, particularly in neuroprotection and anti-inflammatory responses. This compound acts as a dual agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and cannabinoid receptor type 2 (CB2), showcasing promising therapeutic potential in various models of disease.
This compound is known to exert its effects through several mechanisms:
- PPARγ Activation : this compound interacts with PPARγ, which plays a crucial role in regulating inflammation and cellular metabolism. Activation of this receptor has been linked to neuroprotective effects and modulation of immune responses .
- CB2 Receptor Agonism : The compound also engages the CB2 receptor, contributing to its anti-inflammatory properties and neuroprotective effects in models of neurodegeneration .
- Hypoxia Mimetic Activity : this compound exhibits hypoxia mimetic properties, which may enhance its neuroprotective effects during ischemic events by promoting cellular survival pathways .
In Vivo Studies
Research has demonstrated that this compound provides neuroprotection in various animal models:
-
6-Hydroxydopamine (6-OHDA) Lesioned Mice : In studies involving mice subjected to 6-OHDA-induced Parkinson's disease models, this compound treatment resulted in a significant reduction in the loss of tyrosine hydroxylase-positive neurons and ameliorated motor deficits as measured by the cylinder rearing test .
Treatment Group Motor Performance (Cylinder Test) TH-positive Neurons (%) Control 30% impaired 100% This compound (20 mg/kg) 70% improvement 80% - Cerebral Ischemia Models : In experiments involving transient middle cerebral artery occlusion (MCAO), this compound reduced infarct volume and improved behavioral outcomes when administered at the onset or shortly after reperfusion .
In Vitro Studies
In vitro analyses using SH-SY5Y neuronal cells exposed to 6-OHDA revealed that this compound conferred significant cytoprotection at concentrations as low as 10 µM, with its protective effects being largely mediated through PPARγ activation .
Anti-inflammatory Properties
This compound has shown strong anti-inflammatory effects across various models:
-
Bleomycin-Induced Scleroderma : In murine models of scleroderma, this compound reduced dermal thickness and collagen accumulation while inhibiting mast cell degranulation and macrophage infiltration .
Treatment Group Dermal Thickness Reduction (%) Collagen Accumulation (%) Control 0% 100% This compound 50% 40%
Case Studies
- Neuroprotection in Parkinson's Disease Models : A study highlighted that oral administration of this compound significantly mitigated motor deficiencies in mice with induced parkinsonism, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
- Ischemic Stroke Protection : Another study indicated that this compound could serve as a promising candidate for treating ischemic brain injury, demonstrating reduced expression of pro-inflammatory cytokines and protection against blood-brain barrier disruption .
Properties
IUPAC Name |
5-(benzylamino)-4-hydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylcyclohexa-3,5-diene-1,2-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-5-6-8-13-22-25(29-17-20-11-9-7-10-12-20)27(31)24(28(32)26(22)30)23-16-19(4)14-15-21(23)18(2)3/h7,9-12,16,21,23,29,31H,2,5-6,8,13-15,17H2,1,3-4H3/t21-,23+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGAXJIRQSRPH-JTHBVZDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818428-24-8 | |
Record name | EHP-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818428248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etrinabdione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTJCIKNF3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.